

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Miscanthoside

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Compound of Interest

Compound Name: *Miscanthoside*

Cat. No.: *B8231043*

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Introduction: Unveiling the Antioxidant Potential of Miscanthoside

Miscanthoside, a flavanone glycoside identified as eriodictyol-7-O-glucoside, is a natural phenolic compound that has garnered interest for its potential therapeutic properties.[1][2] As with many flavonoids, its antioxidant capacity is a key aspect of its bioactivity, contributing to its protective effects against oxidative stress-related cellular damage.[3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of pathological conditions, making the evaluation of antioxidant compounds like **Miscanthoside** a critical area of research in drug development and nutritional science.[5]

This guide provides a comprehensive overview and detailed protocols for the most common in vitro assays used to determine the antioxidant activity of **Miscanthoside**. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind methodological choices, potential pitfalls, and data interpretation. The aim is to equip the user with the necessary tools to conduct robust and reproducible assessments of **Miscanthoside**'s antioxidant profile.

Choosing the Right Assay: A Multi-Mechanistic Approach

No single assay can fully capture the complexity of antioxidant action.[6] Therefore, a panel of assays with different mechanisms is recommended to gain a comprehensive understanding of a compound's antioxidant properties.[7] Antioxidant activity is broadly categorized by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6]

- HAT-based assays, such as the Oxygen Radical Absorbance Capacity (ORAC) assay, measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.[8]
- SET-based assays, including the DPPH, ABTS, and FRAP assays, quantify the capacity of an antioxidant to transfer an electron to reduce an oxidant.[6]

This guide will detail protocols for four widely accepted assays: DPPH, ABTS, FRAP, and ORAC, providing a thorough evaluation of **Miscanthoside**'s antioxidant potential.

Part 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle and Rationale

The DPPH assay is a straightforward and widely used method to assess free radical scavenging activity.[9][10] The core of this assay is the stable DPPH radical, which has a deep violet color in solution due to its unpaired electron, with a maximum absorbance around 517 nm.[9] When an antioxidant, such as **Miscanthoside**, donates a hydrogen atom or an electron to the DPPH radical, it becomes reduced to the non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine).[9][10] This reduction leads to a color change from violet to yellow, and the decrease in absorbance is directly proportional to the antioxidant's radical scavenging efficacy.[9] This assay is particularly useful for screening the antioxidant potential of phenolic compounds.[10]

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Detailed Protocol

1. Materials and Reagents:

- **Miscanthoside**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Trolox or Ascorbic Acid (as a positive control)
- Methanol (spectrophotometric grade)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 517 nm

2. Preparation of Solutions:

- DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh daily and stored in an amber bottle at 4°C to prevent degradation.[\[9\]](#)

- **Miscanthoside** Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve **Miscanthoside** in methanol. Further dilutions should be made from this stock.
- Standard Stock Solution (e.g., 1 mg/mL Trolox): Prepare a stock solution of the standard antioxidant in methanol.

3. Assay Procedure (96-well plate format):

- Prepare a series of dilutions of the **Miscanthoside** and standard solutions in methanol.
- To each well of a 96-well plate, add 100 μ L of the prepared DPPH solution.
- Add 100 μ L of the different concentrations of **Miscanthoside**, standard, or methanol (as a blank) to the respective wells.
- Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The incubation time should be optimized as some compounds may react slower.[6]
- After incubation, measure the absorbance at 517 nm using a microplate reader.[10]

4. Data Analysis:

- Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the DPPH solution with methanol, and A_{sample} is the absorbance of the DPPH solution with the sample or standard.[9]
- Plot the percentage of inhibition against the concentration of **Miscanthoside** and the standard.
- Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[10][11]

Expertise & Experience: Causality and Self-Validation

- Why methanol? Methanol is a common solvent for both DPPH and many flavonoids. However, ensure **Miscanthoside** is fully soluble. If not, a small amount of DMSO can be

used to dissolve the stock, followed by dilution in methanol, keeping the final DMSO concentration low to avoid interference.

- Importance of the dark incubation: DPPH is light-sensitive, and incubation in the dark is crucial to prevent its degradation and ensure that the observed absorbance decrease is due to the antioxidant activity of the sample.[10]
- Kinetic considerations: A fixed 30-minute incubation is a common starting point, but it's good practice to perform a kinetic study for novel compounds to determine the optimal reaction time where the reaction reaches a plateau.[6]
- Self-validation: Always include a positive control (Trolox or Ascorbic Acid) with a known IC50 range. This validates the assay setup and allows for comparison of the relative activity of **Miscanthoside**.

Part 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle and Rationale

The ABTS assay is another widely used method for measuring antioxidant capacity.[12] It is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[13] ABTS is oxidized to its radical cation by reacting with a strong oxidizing agent like potassium persulfate.[13] The resulting ABTS•+ solution is blue-green and has a characteristic absorbance at 734 nm.[14] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[14] The degree of decolorization, measured as the decrease in absorbance, is proportional to the antioxidant's concentration and potency.[14] This assay is applicable to both hydrophilic and lipophilic antioxidants and can be conducted over a wide pH range.[12]

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Detailed Protocol

1. Materials and Reagents:

- **Miscanthoside**
- ABTS diammonium salt
- Potassium persulfate
- Trolox (as a standard)
- Methanol or ethanol
- Phosphate-buffered saline (PBS) or ethanol for dilution
- 96-well microplate
- Microplate reader capable of measuring absorbance at 734 nm

2. Preparation of Solutions:

- **ABTS Stock Solution (7 mM):** Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
- **Potassium Persulfate Solution (2.45 mM):** Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

- **ABTS•+ Radical Cation Solution:** Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This ensures the complete formation of the radical cation.[13]
- **ABTS•+ Working Solution:** Before the assay, dilute the stock ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

3. Assay Procedure (96-well plate format):

- Prepare serial dilutions of **Miscanthoside** and the Trolox standard.
- Add 180 μ L of the ABTS•+ working solution to each well of a 96-well plate.
- Add 20 μ L of the **Miscanthoside** dilutions, Trolox standards, or blank (solvent) to the respective wells.
- Mix and incubate at room temperature for a specified time (e.g., 6 minutes).[15] The reaction kinetics can vary, so optimization may be needed.[16]
- Measure the absorbance at 734 nm.

4. Data Analysis:

- Calculate the percentage of inhibition as described for the DPPH assay.
- The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[17] Create a standard curve by plotting the percentage of inhibition versus the concentration of Trolox. The TEAC value of **Miscanthoside** is then calculated from this curve.

Expertise & Experience: Causality and Self-Validation

- Why the long incubation for radical generation? The 12-16 hour incubation ensures the complete and stable formation of the ABTS radical cation, leading to more reproducible results.[13]
- Adjusting the absorbance: Standardizing the initial absorbance of the ABTS•+ working solution to 0.70 is crucial for inter-assay comparability.[13]

- Reaction time variability: Different antioxidants can have fast or slow reaction kinetics with the ABTS radical.[18] It is advisable to take readings at multiple time points to understand the reaction profile of **Miscanthoside**.
- Self-validation: The Trolox standard curve is essential for calculating TEAC values, providing a standardized measure of antioxidant capacity that can be compared across different studies.

Part 3: FRAP (Ferric Reducing Antioxidant Power) Assay

Principle and Rationale

The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe^{3+}) to ferrous iron (Fe^{2+}).^[19] The assay is conducted in an acidic environment (pH 3.6), where the reduction of the ferric-tripyridyltriazine (Fe^{3+} -TPTZ) complex to the ferrous form (Fe^{2+} -TPTZ) occurs.^[20] This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.^[20] The change in absorbance is proportional to the concentration of antioxidants in the sample. The FRAP assay is simple, rapid, and cost-effective.^[19] However, it's important to note that this assay does not measure the scavenging of free radicals directly but rather the reducing power of a sample.^[20]

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Detailed Protocol

1. Materials and Reagents:

- **Miscanthoside**
- Ferrous sulfate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$) for the standard curve
- TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
- Ferric chloride ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$)
- Sodium acetate
- Acetic acid
- Hydrochloric acid (HCl)
- Deionized water
- 96-well microplate
- Microplate reader capable of measuring absorbance at 593 nm

2. Preparation of Solutions:

- Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of deionized water. Add 16 mL of glacial acetic acid and adjust the volume to 1 L with deionized water.
- TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
- Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ in 10 mL of deionized water.

- FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

3. Assay Procedure (96-well plate format):

- Prepare a standard curve using ferrous sulfate solutions of known concentrations (e.g., 100 to 2000 μM).
- Prepare dilutions of **Miscanthoside** in the appropriate solvent.
- Add 20 μL of the sample, standard, or blank to the wells of a 96-well plate.
- Add 180 μL of the pre-warmed FRAP reagent to each well.
- Mix and incubate at 37°C for a specified time (typically 4-30 minutes).
- Measure the absorbance at 593 nm.

4. Data Analysis:

- Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
- Determine the FRAP value of **Miscanthoside** by comparing its absorbance to the standard curve. The results are expressed as μM of Fe(II) equivalents.

Expertise & Experience: Causality and Self-Validation

- Why an acidic pH? The low pH of 3.6 is crucial for maintaining iron solubility and promoting the reduction of the Fe^{3+} -TPTZ complex.[21] However, this non-physiological pH can be a limitation.[21]
- Temperature control: The reaction is typically performed at 37°C to enhance the reaction rate. Maintaining a consistent temperature is important for reproducibility.
- Limitations: The FRAP assay does not react with some antioxidants, such as thiols.[22] Also, any compound with a reduction potential lower than that of the $\text{Fe}^{3+}/\text{Fe}^{2+}$ couple can contribute to the FRAP value, which may not always correlate with free radical scavenging.

- Self-validation: The linearity of the ferrous sulfate standard curve is a key indicator of a successful assay. Any deviation may suggest issues with reagent preparation or the experimental setup.

Part 4: ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle and Rationale

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation.[8] The assay uses a peroxy radical generator, typically 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), which, upon thermal decomposition, generates peroxy radicals.[5] These radicals quench the fluorescence of a probe, commonly fluorescein.[5] In the presence of an antioxidant like **Miscanthoside**, the peroxy radicals are neutralized, thus preserving the fluorescence.[8] The decay of fluorescence is monitored over time, and the area under the fluorescence decay curve (AUC) is calculated.[19] The net AUC is proportional to the antioxidant capacity of the sample and is compared to a standard, usually Trolox.[19] The ORAC assay is considered biologically relevant as it uses a peroxy radical, a common ROS in the human body.[5]

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Detailed Protocol

1. Materials and Reagents:

- **Miscanthoside**
- Trolox (as a standard)
- Fluorescein sodium salt
- AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
- Phosphate buffer (75 mM, pH 7.4)
- Black 96-well microplate (for fluorescence measurements)
- Fluorescence microplate reader with temperature control

2. Preparation of Solutions:

- Phosphate Buffer (75 mM, pH 7.4): Prepare and adjust the pH as required.
- Fluorescein Stock Solution: Prepare a stock solution in the phosphate buffer.
- AAPH Solution: Prepare fresh daily in phosphate buffer.
- Trolox Standard Solutions: Prepare a series of dilutions of Trolox in phosphate buffer.

3. Assay Procedure (96-well plate format):

- Add 150 μ L of the fluorescein working solution to each well of a black 96-well plate.
- Add 25 μ L of **Miscanthoside** dilutions, Trolox standards, or buffer (as a blank) to the respective wells.

- Incubate the plate at 37°C for at least 15 minutes in the plate reader to allow for thermal equilibration.
- Initiate the reaction by adding 25 μ L of the AAPH solution to all wells.
- Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

4. Data Analysis:

- Calculate the area under the curve (AUC) for each sample and standard.
- The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
- Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
- The ORAC value of **Miscanthoside** is expressed as μ mol of Trolox equivalents (TE) per gram or mole of the compound.[\[19\]](#)

Expertise & Experience: Causality and Self-Validation

- Why a black plate? Black microplates are used to minimize background fluorescence and light scattering, which is critical for sensitive fluorescence measurements.
- Temperature control is key: The thermal decomposition of AAPH is temperature-dependent, so maintaining a constant 37°C is essential for a consistent rate of radical generation.[\[23\]](#)
- Hydrophilic vs. Lipophilic ORAC: The standard ORAC assay measures hydrophilic antioxidant capacity. For lipophilic compounds, a modified protocol using a different solvent system (e.g., acetone and randomly methylated β -cyclodextrin) is required.[\[23\]](#)[\[24\]](#)
- Self-validation: The Trolox standard curve not only allows for quantification but also serves as a quality control measure for the assay's performance.

Data Presentation and Interpretation

The results from these assays should be presented clearly for comparison.

Table 1: Summary of Antioxidant Activity of **Miscanthoside**

Assay	Parameter	Result for Miscanthoside	Positive Control (e.g., Trolox)
DPPH	IC50 (μM)	Experimental Value	Typical Value
ABTS	TEAC ($\mu\text{mol TE}/\mu\text{mol}$)	Experimental Value	1.0
FRAP	$\mu\text{mol Fe(II) equiv.}/\mu\text{mol}$	Experimental Value	Typical Value
ORAC	$\mu\text{mol TE}/\mu\text{mol}$	Experimental Value	1.0

Note: Experimental values are to be determined by the researcher. Published IC50 values for eriodictyol-7-O-glucoside in hydroxyl and superoxide anion scavenging assays are 0.28 mM and 0.30 mM, respectively, which can serve as a preliminary reference.[\[1\]](#)[\[2\]](#)

Conclusion

Evaluating the in vitro antioxidant activity of **Miscanthoside** requires a multi-assay approach to capture its full potential. The DPPH and ABTS assays provide insights into its radical scavenging capabilities, the FRAP assay quantifies its reducing power, and the ORAC assay offers a biologically relevant measure of its ability to neutralize peroxy radicals. By following these detailed protocols and understanding the principles and limitations of each method, researchers can generate reliable and comprehensive data to support the development of **Miscanthoside** as a potential therapeutic agent or functional ingredient.

References

- Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. *Journal of Agricultural and Food Chemistry*, 49(10), 4619-4626. [\[Link\]](#)
- Li, A. N., Li, S., Zhang, Y. J., Xu, X. R., Chen, Y. M., & Li, H. B. (2020). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship.

Molecules, 25(18), 4255. [\[Link\]](#)

- Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. *Journal of Agricultural and Food Chemistry*, 53(10), 4290-4302. [\[Link\]](#)
- van den Berg, R., Haenen, G. R., van den Berg, H., & Bast, A. (1999). The predictive value of the antioxidant capacity of structurally related flavonoids using the Trolox equivalent antioxidant capacity (TEAC) assay. *Food Chemistry*, 66(4), 511-517. [\[Link\]](#)
- BMG LABTECH. (n.d.). ORAC assay measures antioxidant capacity. [\[Link\]](#)
- Ou, B., Hampsch-Woodill, M., Flanagan, J., Deemer, E. K., Prior, R. L., & Huang, D. (2009). Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. *Journal of Agricultural and Food Chemistry*, 57(5), 1775-1781. [\[Link\]](#)
- Dudonné, S., Vitrac, X., Coutière, P., Woillez, M., & Mérillon, J. M. (2009). Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. *Journal of Agricultural and Food Chemistry*, 57(5), 1768-1774. [\[Link\]](#)
- Rahman, M. M., Islam, M. R., & Siraj, M. A. (2020). Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone. *BioMed Research International*, 2020, 8839853. [\[Link\]](#)
- Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [\[Link\]](#)
- Wu, X., Beecher, G. R., Holden, J. M., Haytowitz, D. B., Gebhardt, S. E., & Prior, R. L. (2009). Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. *Journal of Agricultural and Food Chemistry*, 57(5), 1775-1781. [\[Link\]](#)
- Schgan, F., Weckesser, S., & Rohn, S. (2021). Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. *Journal of Agricultural and Food Chemistry*, 69(43), 12706-12716. [\[Link\]](#)

- Cell Biolabs, Inc. (n.d.). FAQ: Oxygen Radical Antioxidant Capacity (ORAC) Assay. [\[Link\]](#)
- Rahman, M. M., Islam, M. R., & Siraj, M. A. (2020). Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone. *BioMed Research International*, 2020, 8839853. [\[Link\]](#)
- Arts, M. J., Dallinga, J. S., Voss, H. P., Haenen, G. R., & Bast, A. (2003). The predictive value of antioxidant capacity of structurally related flavonoids using the Trolox equivalent antioxidant capacity (TEAC) assay. *Food and Chemical Toxicology*, 41(11), 1545-1551. [\[Link\]](#)
- Liang, Y., Niu, H., Ma, L., Du, D., Wen, L., Xia, Q., & Huang, W. (2018). Eriodictyol 7-O- β -D glucopyranoside from *Coreopsis tinctoria* Nutt. ameliorates lipid disorders via protecting mitochondrial function and suppressing lipogenesis. *Molecular Medicine Reports*, 17(4), 5597-5605. [\[Link\]](#)
- Thaipong, K., Boonprakob, U., Crosby, K., Cisneros-Zevallos, L., & Byrne, D. H. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. *Journal of Food Composition and Analysis*, 19(6-7), 669-675. [\[Link\]](#)
- Al-Duais, M., Müller, L., Böhm, V., & Jetschke, G. (2009). Antioxidant capacity and total phenolics of *Cyphostemma digitatum* before and after processing. *Journal of Food Composition and Analysis*, 22(6), 530-536. [\[Link\]](#)
- López-Alarcón, C., & Lissi, E. (2017). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. *Molecules*, 22(12), 2136. [\[Link\]](#)
- Harnish, B., & Berven, B. (2015). The FRAP assay: Allowing students to assess the anti-oxidizing ability of green tea and more. *Journal of Student Science and Technology*, 8(3), 23-27. [\[Link\]](#)
- Science.gov. (n.d.). dpph assay ic50: Topics by Science.gov. [\[Link\]](#)
- Mira, L., Silva, M., Rocha, R., & Manso, C. F. (1999). Measurement of relative antioxidant activity of compounds: a methodological note. *Redox Report*, 4(1-2), 69-74. [\[Link\]](#)
- Arts, M. J., Haenen, G. R., Voss, H. P., & Bast, A. (2004). Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay.

Food and Chemical Toxicology, 42(1), 45-49. [\[Link\]](#)

- E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of *Macaranga hypoleuca* (Reichb. - E3S Web of Conferences. [\[Link\]](#)
- Özyürek, M., Güçlü, K., & Apak, R. (2023). DPPH Radical Scavenging Assay. *Processes*, 11(8), 2248. [\[Link\]](#)
- Ali, M. S., Al-Hussaini, H. A., & Al-Kenany, F. J. (2020). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. *Heliyon*, 6(12), e05677. [\[Link\]](#)
- Gulcin, İ., & Alwasel, S. H. (2023). Spectrophotometric Analysis of Flavonoid Content and DPPH Activity in Vertically Farmed Medicinal Plants A25, B25, and T25 Under Abiotic Stress. *Molecules*, 28(13), 5136. [\[Link\]](#)
- Walker, R. B., & Everette, J. D. (2020). An amended potassium persulfate ABTS antioxidant assay used for medicinal plant extracts revealed antioxidant variation based upon plant extraction process. *bioRxiv*. [\[Link\]](#)
- Awika, J. M., Rooney, L. W., Wu, X., Prior, R. L., & Cisneros-Zevallos, L. (2012). Highthroughput micro plate assays for screening flavonoid content and DPPHscavenging activity in sorghum bran and flour. *Journal of the Science of Food and Agriculture*, 92(11), 2326-2331. [\[Link\]](#)
- Hermans, N., Cos, P., De Meyer, G. R., & Vlietinck, A. J. (2007). Challenges and pitfalls in antioxidant research. *Current Medicinal Chemistry*, 14(4), 417-430. [\[Link\]](#)
- Kumar, S., & Pandey, A. K. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of *Ficus religiosa*. *Journal of Young Pharmacists*, 14(1), 29-33. [\[Link\]](#)
- Marhuenda, J., Alemán, A., & Arnao, M. B. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. *Antioxidants*, 12(1), 163. [\[Link\]](#)

- Kim, M. J., Kim, J. H., Lee, S. K., & Lee, J. H. (2021). Profiling of Phenolic Compounds Composition, Morphological Traits, and Antioxidant Activity of *Miscanthus sacchariflorus* L. Accessions. *Plants*, 10(2), 253. [\[Link\]](#)
- Flieger, J., Flieger, M., & Wójcik, M. (2025). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. *Antioxidants*, 14(6), 1152. [\[Link\]](#)
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. *Free Radical Biology and Medicine*, 26(9-10), 1231-1237. [\[Link\]](#)
- ResearchGate. (n.d.). The possible fragmentation pathways of **miscanthoside** (compound 51) in the negative ion mode. [\[Link\]](#)
- Schgan, F., Weckesser, S., & Rohn, S. (2023). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. *ACS Sustainable Chemistry & Engineering*, 11(6), 2348-2358. [\[Link\]](#)
- Rohmah, J. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. *Jurnal Kimia Riset*, 7(2), 152-166. [\[Link\]](#)
- Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. *Journal of AOAC International*, 99(2), 357-383. [\[Link\]](#)
- ResearchGate. (2024). (PDF) Antioxidant Assays: Principles, Methods and Analyses. [\[Link\]](#)
- ResearchGate. (n.d.). Study of the antioxidant capacity of *Miscanthus sinensis* lignins. [\[Link\]](#)

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- [7. Challenges and pitfalls in antioxidant research - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. kamiyabiomedical.com \[kamiyabiomedical.com\]](https://www.kamiyabiomedical.com)
- [9. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [10. DPPH Radical Scavenging Assay \[mdpi.com\]](https://www.mdpi.com)
- [11. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [13. ijpsonline.com \[ijpsonline.com\]](https://www.ijpsonline.com)
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- [15. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [16. tandfonline.com \[tandfonline.com\]](https://www.tandfonline.com)
- [17. The predictive value of the antioxidant capacity of structurally related flavonoids using the Trolox equivalent antioxidant capacity \(TEAC\) assay \[repository.tno.nl\]](#)
- [18. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [19. e3s-conferences.org \[e3s-conferences.org\]](https://www.e3s-conferences.org)
- [20. scispace.com \[scispace.com\]](https://www.scispace.com)
- [21. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [22. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [23. Assays for hydrophilic and lipophilic antioxidant capacity \(oxygen radical absorbance capacity \(ORAC\(FL\)\)\) of plasma and other biological and food samples - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [24. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)

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